molecular formula C17H14N2O B2999577 3-methyl-N-(quinolin-3-yl)benzamide CAS No. 200726-26-7

3-methyl-N-(quinolin-3-yl)benzamide

Cat. No.: B2999577
CAS No.: 200726-26-7
M. Wt: 262.312
InChI Key: NWIZHCCPDCHXHR-UHFFFAOYSA-N
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Description

3-Methyl-N-(quinolin-3-yl)benzamide is a benzamide derivative featuring a quinoline moiety attached via an amide bond. The compound’s structure comprises a 3-methyl-substituted benzoyl group linked to the 3-position of the quinoline ring. This design confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

3-methyl-N-quinolin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-12-5-4-7-14(9-12)17(20)19-15-10-13-6-2-3-8-16(13)18-11-15/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIZHCCPDCHXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(quinolin-3-yl)benzamide can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the copper-mediated tandem C(sp2)–H amination, which provides quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides. This method allows for the synthesis of complex products in a single step from easily available starting materials .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki-Miyaura coupling reaction is often preferred due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(quinolin-3-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and benzamide derivatives.

Scientific Research Applications

3-methyl-N-(quinolin-3-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(quinolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Ring

a) 3-Methyl-N-(5-nitroquinolin-8-yl)benzamide (2c)
  • Structure: Nitro group at quinoline’s 5-position instead of hydrogen.
  • Properties : Higher molecular weight (MW: 337.34 vs. 274.32 for the parent compound) and altered electronic effects due to the electron-withdrawing nitro group.
  • Activity : Nitro-substituted analogs (e.g., 2c in ) are intermediates in photocatalytic C–H functionalization, suggesting utility in synthetic chemistry .
b) 3-Nitro-N-(quinolin-3-yl)benzamide
  • Structure : Nitro group on the benzamide’s 3-position instead of methyl.

Table 1: Quinoline-Substituted Analogs

Compound Substituent (Quinoline) MW logP Key Application Reference
3-Methyl-N-(quinolin-3-yl)benzamide H (3-position) 274.32 ~4.3 Synthetic intermediate
3-Methyl-N-(5-nitroquinolin-8-yl)benzamide NO₂ (5-position) 337.34 ~3.9 Photocatalysis
3-Nitro-N-(quinolin-3-yl)benzamide NO₂ (benzamide) 295.27 ~3.8 Undisclosed

Modifications on the Benzamide Group

a) N-(1-(2-Chlorobenzo[h]quinolin-3-yl)vinyl)benzamide Derivatives
  • Structure: Chlorobenzoquinoline and vinyl spacers replace the quinoline-3-yl group.
  • Activity : Demonstrated anticancer activity (IC₅₀: 1–10 μM) via tubulin inhibition, highlighting the importance of extended aromatic systems .
b) Sulfamoyl Benzamide Derivatives
  • Structure : Sulfamoyl group replaces methyl on benzamide.
  • Activity : Activate glucokinase via H-bonding with Arg63 (distance: ~3.1 Å), a mechanism absent in the methyl analog .

Table 2: Benzamide-Modified Analogs

Compound Benzamide Substituent Target Key Interaction Reference
This compound 3-Methyl N/A Lipophilic binding
Sulfamoyl-N-(quinolin-3-yl)benzamide Sulfamoyl Glucokinase H-bond with Arg63
N-(1-(2-Chlorobenzoquinolin-3-yl)vinyl) Chlorobenzoquinoline Tubulin π-π stacking with tubulin

Hybrid Systems and Additional Functional Groups

a) 3-Methyl-N-[3-(phenylcarbamoyl)phenyl]benzamide
  • Structure : Phenylcarbamoyl group added to the benzamide’s meta-position.
  • Properties : Higher polar surface area (46.42 vs. ~40 Ų for parent), reducing logSw (-4.41), which may limit solubility .
b) 3-Methyl-N-[2-(morpholine-4-carbonyl)benzofuran-3-yl]benzamide
  • Structure : Morpholine-carbonyl and benzofuran moieties.
  • Activity : Such hybrids are explored for kinase inhibition, leveraging morpholine’s H-bonding capacity .

Table 3: Hybrid Derivatives

Compound Additional Group PSA (Ų) logSw Application Reference
This compound None ~40 -4.0 General synthesis
3-Methyl-N-[3-(phenylcarbamoyl)phenyl] Phenylcarbamoyl 46.42 -4.41 Undisclosed
3-Methyl-N-[2-(morpholine-carbonyl)benzofuran] Morpholine-carbonyl 55.1 -5.2 Kinase inhibition

Research Findings and Trends

  • Synthetic Utility: The parent compound serves as a scaffold for photocatalytic C–H functionalization (e.g., nitration at quinoline’s 5-position, ) .
  • Biological Activity : Methyl and sulfamoyl substituents on benzamide diverge in target specificity: methyl enhances lipophilicity for passive diffusion, while sulfamoyl enables H-bonding for enzyme activation .
  • ADME Properties : Analogs with logP >4 (e.g., parent compound) may face solubility challenges, necessitating formulation optimization .

Biological Activity

3-Methyl-N-(quinolin-3-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H12N2O
  • Molecular Weight : 224.26 g/mol
  • CAS Number : 200726-26-7

Research indicates that compounds with similar structures to this compound exhibit various mechanisms of action, including:

  • Inhibition of Cyclooxygenase (COX) Enzymes : This inhibition is crucial for reducing inflammation and pain, making it a target for analgesic drugs.
  • Modulation of Vanilloid Receptor VR1 : Quinoline-derived amides have been identified as modulators of the vanilloid receptor, which is involved in pain perception. These compounds can act as either agonists or antagonists, influencing nociceptive signaling pathways .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits COX enzymes, reducing inflammation
Pain modulationActs on VR1 receptors to influence pain perception
AntimicrobialExhibits activity against various bacterial strains
CytotoxicityShows selective cytotoxic effects on cancer cell lines

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of quinoline derivatives, it was found that this compound significantly inhibited COX-2 activity in vitro, leading to reduced production of inflammatory mediators such as prostaglandins. This suggests its potential use in treating inflammatory diseases .

Case Study 2: Pain Modulation

Research on the modulation of VR1 receptors revealed that this compound acts as a selective antagonist. In animal models, it was shown to reduce hyperalgesia induced by inflammatory stimuli, indicating its therapeutic potential in pain management .

Case Study 3: Cytotoxic Activity

A study evaluating the cytotoxic effects of various benzamide derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

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